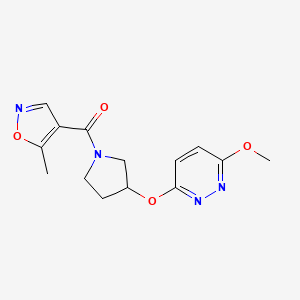
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms, and is functionalized with various substituents that contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones to form the pyridazine ring.
Functionalization: Introduction of the 2-chlorophenyl group through electrophilic aromatic substitution.
Esterification: Formation of the ethyl ester group.
Attachment of the Piperazine Moiety: Coupling reactions to attach the 4-phenylpiperazine group.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
類似化合物との比較
- Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-methylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-ethylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate
Comparison:
- Structural Differences: Variations in the substituents on the piperazine ring (e.g., methyl, ethyl groups).
- Chemical Properties: Differences in solubility, stability, and reactivity due to the nature of the substituents.
- Biological Activity: Potential differences in pharmacokinetics and pharmacodynamics, influencing their efficacy and safety profiles.
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O5/c1-2-34-25(33)24-21(16-22(31)30(27-24)20-11-7-6-10-19(20)26)35-17-23(32)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPUSUFNOYHYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)


![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)

![Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B2886721.png)

![N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2886724.png)


